molecular formula C6H9NO3S B13342627 (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B13342627
M. Wt: 175.21 g/mol
InChI Key: HAUAQVQKMPWIKQ-BYPYZUCNSA-N
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Description

(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a methylthio group and a dihydrooxazole ring, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thiol and a carboxylate group. The reaction conditions often include the use of a base to facilitate the cyclization process and the formation of the dihydrooxazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve enantioselective synthesis, which is crucial for obtaining the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazole ring or the carboxylate group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the oxazole ring can lead to various reduced derivatives.

Scientific Research Applications

(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)aniline: Used in organic synthesis and pharmaceuticals.

    5-Methylthio-2-selenophenethiol:

Uniqueness

(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate stands out due to its chiral nature and the presence of both a methylthio group and a dihydrooxazole ring. These features contribute to its versatility in chemical reactions and its potential for diverse applications in research and industry.

This detailed article provides a comprehensive overview of this compound, highlighting its significance and potential in various fields

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

methyl (4S)-2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

HAUAQVQKMPWIKQ-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@@H]1COC(=N1)SC

Canonical SMILES

COC(=O)C1COC(=N1)SC

Origin of Product

United States

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